molecular formula C14H11N5O3 B336159 5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Cat. No.: B336159
M. Wt: 297.27 g/mol
InChI Key: OZDFMKADCKJSTG-UHFFFAOYSA-N
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Description

5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene under basic conditions, followed by cyclization and subsequent nitration . The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures (around 80°C) with stirring for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

5-amino-2-methyl-7-(3-nitrophenyl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

InChI

InChI=1S/C14H11N5O3/c1-7-17-12-11(8-3-2-4-9(5-8)19(20)21)10(6-15)13(16)22-14(12)18-7/h2-5,11H,16H2,1H3,(H,17,18)

InChI Key

OZDFMKADCKJSTG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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